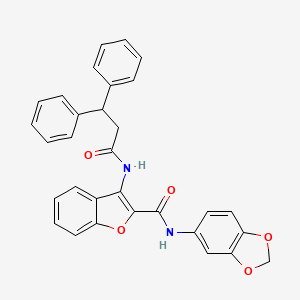

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

CAS No.: 888463-60-3

Cat. No.: VC7037373

Molecular Formula: C31H24N2O5

Molecular Weight: 504.542

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888463-60-3 |

|---|---|

| Molecular Formula | C31H24N2O5 |

| Molecular Weight | 504.542 |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C31H24N2O5/c34-28(18-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)33-29-23-13-7-8-14-25(23)38-30(29)31(35)32-22-15-16-26-27(17-22)37-19-36-26/h1-17,24H,18-19H2,(H,32,35)(H,33,34) |

| Standard InChI Key | BNWAQXUEJXXVDN-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |

Introduction

N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its complex molecular structure, which combines benzodioxole, benzofuran, and diphenylpropanamide moieties. Such structural features often suggest biological activity, making the compound a candidate for pharmaceutical and biochemical research.

Synthesis Pathway

The synthesis of compounds like N-(2H-1,3-benzodioxol-5-yl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide typically involves multistep organic reactions:

-

Starting Materials:

-

Benzodioxole derivatives

-

Benzofuran carboxylic acid

-

Diphenylpropanamide precursors

-

-

Key Steps:

-

Coupling of benzodioxole with a carboxylic acid derivative.

-

Amidation reaction to introduce the diphenylpropanamide group.

-

Purification through recrystallization or chromatography.

-

These steps are optimized to maintain the integrity of sensitive functional groups like the dioxole ring.

Biological Activity

Preliminary studies on related benzofuran derivatives suggest potential antimicrobial, antifungal, and anticancer properties. While specific data on this compound is limited, its structural similarity to bioactive molecules implies possible pharmacological relevance.

Antimicrobial Studies:

-

Compounds containing benzodioxole and benzofuran rings have shown activity against Gram-positive and Gram-negative bacteria.

-

The presence of amide linkages enhances solubility and bioavailability in biological systems .

Antifungal Activity:

-

Benzofuran derivatives have demonstrated efficacy against Candida albicans and C. parapsilosis at MIC values ranging from 50–200 µg/mL .

Spectroscopic Characterization

The characterization of such compounds is essential for confirming their structure:

Potential Applications

The compound's structural features suggest applications in the following areas:

-

Drug Discovery:

-

As a lead compound for designing antimicrobial or anticancer agents.

-

Functional groups allow for further modifications to enhance activity.

-

-

Material Science:

-

The rigid aromatic framework could be explored in organic electronics or sensors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume